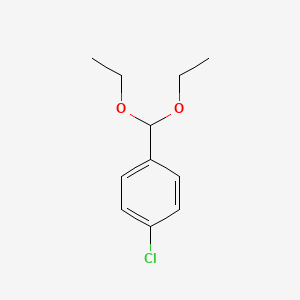

4-Chlorobenzaldehyde diethyl acetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(diethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLBEXMSGZWIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315711 | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-61-4 | |

| Record name | 1-Chloro-4-(diethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 296500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 4-Chlorobenzaldehyde diethyl acetal?

<

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Chlorobenzaldehyde diethyl acetal, a pivotal intermediate in synthetic organic chemistry. We will explore its fundamental physicochemical properties, detail robust synthesis methodologies, and discuss its strategic applications, particularly within the realm of drug development. The content herein is curated to offer both theoretical understanding and practical insights for laboratory professionals.

Introduction: The Strategic Imperative of Carbonyl Protection

In the intricate choreography of multi-step organic synthesis, the judicious protection of reactive functional groups is a foundational principle. Aldehydes, characterized by the electrophilicity of their carbonyl carbon, are prime candidates for transient masking to prevent undesired reactions. The formation of an acetal from an aldehyde is a classic and highly effective protection strategy.[1][2] This reversible transformation converts the reactive aldehyde into a stable, ether-like linkage that is inert to a wide range of nucleophilic and basic reagents.[3][4][5]

This compound exemplifies this strategy. The presence of a chlorine atom on the phenyl ring imparts specific electronic properties and offers a site for further functionalization, making it a valuable building block in the synthesis of complex molecules. Its primary role is to serve as a stable precursor to 4-chlorobenzaldehyde, allowing chemists to perform reactions on other parts of a molecule without interference from the aldehyde group.[4][5] This guide will provide an in-depth examination of its properties, synthesis, and critical applications.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and analytical characteristics is essential for its effective application and quality control in a research setting.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2403-61-4 | [6][7][8][9] |

| Molecular Formula | C₁₁H₁₅ClO₂ | [6][7][8] |

| Molecular Weight | 214.69 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [7][10] |

| Boiling Point | 129 °C at 15 mmHg | [6][8] |

| Density | 1.088 g/cm³ | [7][11] |

| Refractive Index | ~1.49-1.50 | [6][8][11] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. For 4-chlorobenzaldehyde, the aldehyde proton gives a characteristic signal around 10 ppm.[12] In the diethyl acetal, this signal is absent and replaced by a new set of signals corresponding to the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons) and the acetal proton.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum of 4-chlorobenzaldehyde shows a distinctive peak for the carbonyl carbon at approximately 190 ppm.[12][13] Upon acetalization, this peak disappears and is replaced by signals for the acetal carbon and the carbons of the ethoxy groups.

-

IR (Infrared) Spectroscopy: A prominent feature in the IR spectrum of 4-chlorobenzaldehyde is the strong absorption band corresponding to the C=O stretch of the aldehyde.[12][14][15][16] The successful formation of the diethyl acetal is confirmed by the disappearance of this carbonyl peak and the appearance of C-O stretching bands characteristic of ethers.

Synthesis Protocol: Acid-Catalyzed Acetalization

The most prevalent method for synthesizing this compound is the acid-catalyzed reaction of 4-chlorobenzaldehyde with ethanol.[17][18] This reaction is an equilibrium process, and specific measures are taken to drive it to completion.

Causality Behind Experimental Choices:

-

Reagents: 4-Chlorobenzaldehyde serves as the carbonyl-containing substrate. Ethanol is used in excess to act as both the nucleophile and the solvent, shifting the equilibrium towards the product side.

-

Catalyst: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) is necessary to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by ethanol.[17]

-

Water Removal: The reaction produces water as a byproduct. To prevent the reverse reaction (hydrolysis of the acetal), water must be removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

Step-by-Step Experimental Workflow:

-

Reaction Setup: A round-bottom flask is charged with 4-chlorobenzaldehyde, an excess of absolute ethanol, and a catalytic amount of an acid catalyst. The flask is fitted with a Dean-Stark trap and a reflux condenser.

-

Azeotropic Reflux: The mixture is heated to reflux. The water formed during the reaction is removed as an azeotrope with the solvent (if a co-solvent like toluene is used) and collected in the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: The product is extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure this compound.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

The primary utility of this compound is its role as a masked aldehyde, which is crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[19][20]

A. Deprotection to Regenerate the Aldehyde

The acetal group can be easily removed by hydrolysis in the presence of aqueous acid to regenerate the parent aldehyde. This deprotection step is typically high-yielding and occurs under mild conditions.

B. Use in Multi-step Syntheses

In a molecule containing both an aldehyde and another functional group that would react with a desired reagent (e.g., a Grignard reagent or a strong reducing agent like LiAlH₄), the aldehyde can be selectively protected as an acetal.[3][5] The desired reaction can then be carried out on the other functional group. Finally, the aldehyde is regenerated by deprotection.

Logical Relationship of Acetal Protection in Synthesis:

References

- 1. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound CAS#: 2403-61-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | 2403-61-4 [chemicalbook.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Page loading... [wap.guidechem.com]

- 12. fiveable.me [fiveable.me]

- 13. 4-Chlorobenzaldehyde(104-88-1) 13C NMR [m.chemicalbook.com]

- 14. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 15. 4-Chlorobenzaldehyde(104-88-1) IR Spectrum [m.chemicalbook.com]

- 16. Solved Using the attached IR spectrum for | Chegg.com [chegg.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Preparation of acetals from aldehydes and alcohols under basic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. nbinno.com [nbinno.com]

- 20. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to 4-Chlorobenzaldehyde Diethyl Acetal: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzaldehyde diethyl acetal, identified by its CAS number 2403-61-4 , is a valuable synthetic intermediate in the fields of organic chemistry and pharmaceutical sciences.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and critical applications, particularly its role as a protecting group in the synthesis of complex pharmaceutical compounds.

Chemical Identity and Physical Properties

This compound, also known by its systematic name 1-chloro-4-(diethoxymethyl)benzene, is an aromatic compound characterized by a chlorophenyl group attached to a diethyl acetal functional group.[2] The presence of the chlorine atom and the acetal moiety imparts specific reactivity and physical characteristics that are leveraged in organic synthesis.

Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2403-61-4 | [1] |

| Molecular Formula | C₁₁H₁₅ClO₂ | [2] |

| Molecular Weight | 214.69 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 92-93 °C | [1] |

| Density | 1.088 g/cm³ | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of 4-chlorobenzaldehyde with an excess of ethanol or a dehydrating agent like triethyl orthoformate. The acetalization reaction is a reversible process, and therefore, the removal of water is crucial to drive the equilibrium towards the product.[3]

Reaction Mechanism: Acid-Catalyzed Acetalization

The mechanism proceeds through the initial protonation of the carbonyl oxygen of 4-chlorobenzaldehyde, which enhances its electrophilicity. This is followed by the nucleophilic attack of an ethanol molecule to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, a second molecule of ethanol attacks this carbocation, and after deprotonation, the stable diethyl acetal is formed.[4][5]

Figure 2: Mechanism of acid-catalyzed acetal formation.

Experimental Protocol: Synthesis from 4-Chlorobenzaldehyde and Ethanol

Materials:

-

4-Chlorobenzaldehyde

-

Absolute Ethanol

-

Anhydrous p-Toluenesulfonic acid (catalyst)

-

Anhydrous Sodium Carbonate

-

Dean-Stark apparatus

-

Toluene (as a solvent for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-chlorobenzaldehyde (1 equivalent), a 3-fold molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents) in toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acidic catalyst by adding anhydrous sodium carbonate.

-

Filter the mixture to remove the solid sodium carbonate and any salts.

-

Concentrate the filtrate under reduced pressure to remove the toluene and excess ethanol.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

The Role of this compound in Drug Development

The primary application of this compound in pharmaceutical synthesis is as a protecting group for the aldehyde functionality . Aldehydes are highly reactive functional groups that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic addition. In a multi-step synthesis, it is often necessary to temporarily "mask" the aldehyde group to prevent it from reacting under conditions intended to modify another part of the molecule.

The diethyl acetal group is an ideal protecting group because it is stable to a wide range of reagents, including strong bases, nucleophiles, and hydrides, but can be readily cleaved under acidic conditions to regenerate the aldehyde.[3]

Key Advantages as a Protecting Group:

-

Stability: Resistant to basic, nucleophilic, and reducing conditions.

-

Ease of Formation: Can be synthesized in high yield from the corresponding aldehyde.

-

Selective Deprotection: The aldehyde can be regenerated under mild acidic conditions, often with high selectivity in the presence of other acid-labile groups.[5]

This strategy is particularly valuable in the synthesis of complex active pharmaceutical ingredients (APIs) where multiple functional groups are present.

Spectroscopic Characterization

Expected ¹H NMR Signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.5 ppm), corresponding to the four protons on the disubstituted benzene ring.

-

Acetal Proton: A singlet for the methine proton of the acetal group (CH(OEt)₂) typically appearing around δ 5.5 ppm.

-

Ethyl Protons: A quartet for the methylene protons (-OCH₂CH₃) around δ 3.5-3.7 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.2 ppm.

Expected ¹³C NMR Signals:

-

Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm), including the carbon attached to the chlorine and the carbon attached to the acetal group.

-

Acetal Carbon: A signal for the acetal carbon (CH(OEt)₂) typically in the range of δ 100-105 ppm.

-

Ethyl Carbons: A signal for the methylene carbons (-OCH₂CH₃) around δ 60-65 ppm and a signal for the methyl carbons (-OCH₂CH₃) around δ 15 ppm.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for the diethyl acetal is not widely available, information for the starting material, 4-chlorobenzaldehyde, provides a useful guide.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a key synthetic intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a robust protecting group for aldehydes allows for the selective transformation of other functional groups in complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists involved in the design and development of new therapeutic agents.

References

- 1. CAS 2403-61-4: 1-Chloro-4-(diethoxymethyl)benzene [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. cleanchemlab.com [cleanchemlab.com]

Physical and chemical properties of 4-Chlorobenzaldehyde diethyl acetal.

An In-depth Technical Guide to 4-Chlorobenzaldehyde Diethyl Acetal

Authored by: A Senior Application Scientist

Introduction

This compound, systematically named 1-chloro-4-(diethoxymethyl)benzene, is a pivotal organic compound within the acetal family. It serves a crucial role primarily as a protective group for the aldehyde functional group of 4-chlorobenzaldehyde. This function is indispensable in complex, multi-step organic syntheses where the high reactivity of the aldehyde must be temporarily masked to prevent undesired side reactions. For researchers, chemists, and professionals in drug development and fine chemical manufacturing, a thorough understanding of this compound's properties is essential for its effective application in designing synthetic pathways, ensuring reaction specificity, and achieving high-purity yields. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside practical insights into its synthesis, handling, and core applications.

Chemical Identity and Structural Framework

The identity of a chemical compound is fundamentally defined by its structure and nomenclature. The key identifiers for this compound are consolidated below.

| Identifier | Value |

| IUPAC Name | 1-chloro-4-(diethoxymethyl)benzene |

| Synonyms | p-Chlorobenzaldehyde diethyl acetal |

| CAS Number | 2403-61-4[1] |

| Molecular Formula | C₁₁H₁₅ClO₂[1][2] |

| Molecular Weight | 214.69 g/mol [1][2] |

| SMILES | CCOC(C1=CC=C(C=C1)Cl)OCC |

| InChI Key | GPLBEXMSGZWIPD-UHFFFAOYSA-N[3] |

The molecule's architecture consists of a central benzene ring substituted with a chlorine atom at the para (4-position) and a diethoxymethyl group. This acetal group is the key functional feature, imparting stability to the otherwise reactive aldehyde moiety it protects.

Caption: 2D structure of this compound.

Physical Properties

The physical characteristics of a compound dictate its handling, storage, and purification procedures. This compound is typically a colorless to light yellow liquid, a property that allows for easy visual inspection of its purity.[2] Its high boiling point necessitates vacuum distillation for purification to avoid thermal decomposition.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 129 °C at 15 mmHg; 92-93 °C | [1][4][5] |

| Density | 1.08 - 1.088 g/cm³ | [1][4][5] |

| Refractive Index (n20/D) | 1.4920 - 1.5 | [1][4][5] |

| Flash Point | 67.5 °C | [4] |

| Purity | >97.0% (GC) | [2] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. The expected data for this compound are as follows:

-

¹H NMR (Proton NMR): The spectrum provides a unique fingerprint. The aromatic protons on the chlorinated ring typically appear as two distinct doublets around δ 7.2-7.4 ppm due to their para substitution. The single proton on the acetal carbon (the methine proton) is highly deshielded by the two adjacent oxygen atoms, resulting in a characteristic singlet at approximately δ 5.4-5.8 ppm. The ethyl groups present as a quartet around δ 3.5-3.7 ppm (the -OCH₂- protons) and a triplet around δ 1.2 ppm (the -CH₃ protons).

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The acetal carbon (-CH(OEt)₂) is a key diagnostic peak, typically appearing around δ 100-102 ppm. The carbons of the ethoxy groups will appear further upfield, around δ 60-62 ppm (-OCH₂-) and δ 15 ppm (-CH₃).

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong C-O ether stretching bands in the 1100-1200 cm⁻¹ region, characteristic of the acetal group. Other significant peaks include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and aliphatic ethyl groups (~2850-2980 cm⁻¹), and the C=C aromatic ring stretching vibrations (~1475-1600 cm⁻¹).

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 214. The presence of a chlorine atom is readily identified by the characteristic M+2 isotope peak, which will have an intensity approximately one-third that of the M+ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl). Common fragmentation patterns involve the loss of an ethoxy group (-OEt, 45 Da) or the entire diethoxymethyl fragment.

Chemical Properties and Reactivity

Stability and Core Reactivity

This compound is stable under neutral and basic conditions, which is the cornerstone of its utility as a protecting group. However, it is sensitive to moisture, especially in the presence of acid, which will catalyze its hydrolysis back to the parent aldehyde.[6] This reactivity is not a flaw but rather its most critical design feature, allowing for controlled deprotection when desired.

Acid-Catalyzed Hydrolysis (Deprotection)

The primary chemical transformation of interest is the hydrolysis of the acetal to regenerate the aldehyde. This reaction is efficiently catalyzed by dilute aqueous acid (e.g., HCl, H₂SO₄) or solid acid catalysts like Amberlyst-15.[7] The mechanism involves protonation of one of the acetal oxygen atoms, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which rapidly decomposes to the stable 4-chlorobenzaldehyde and a second molecule of ethanol.

Caption: Experimental workflow for the deprotection of the acetal.

Field-Proven Deprotection Protocol

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., a 4:1 ratio). The co-solvent ensures miscibility of the organic substrate and the aqueous acid.

-

Acidification: Add a catalytic amount of 2M hydrochloric acid (e.g., 0.1 equivalents). The use of a catalyst is crucial for achieving a reasonable reaction rate.

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the hydrolysis is monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting acetal spot and the appearance of the more polar aldehyde product spot.

-

Workup: Once the reaction is complete, quench the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. This step is critical to prevent any acid-sensitive downstream reactions.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x volumes). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 4-chlorobenzaldehyde can be purified by silica gel column chromatography or recrystallization if high purity is required.

Synthesis of this compound

The compound is synthesized via the acid-catalyzed reaction of 4-chlorobenzaldehyde with an excess of ethanol. To drive the reaction to completion, the water formed as a byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.

Caption: Equilibrium reaction for the synthesis of the acetal.

Standard Laboratory Synthesis Protocol

-

Setup: Charge a round-bottom flask with 4-chlorobenzaldehyde (1 equivalent), a large excess of absolute ethanol (5-10 equivalents), and a suitable solvent for azeotropic distillation like toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.01-0.05 equivalents).[8]

-

Reaction: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. As the reaction proceeds, the water-toluene azeotrope will collect in the Dean-Stark trap, physically removing water from the equilibrium and driving the formation of the acetal.

-

Monitoring: Continue reflux until no more water is collected in the trap. The reaction can also be monitored by TLC or GC analysis.

-

Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated sodium bicarbonate solution to neutralize the PTSA catalyst, followed by a wash with brine.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the toluene and excess ethanol by rotary evaporation.

-

Purification: The crude product is then purified by vacuum distillation to yield the pure this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount. While not acutely toxic, this compound can cause irritation upon contact with the skin and eyes.[9] The parent aldehyde, which can be formed upon hydrolysis, is classified as harmful if swallowed and is a skin and eye irritant.[10]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong acids and oxidizing agents to prevent degradation.[10] The compound is moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[6]

Applications in Synthesis

The primary application of this compound is as a protected form of 4-chlorobenzaldehyde.[12] The parent aldehyde is a valuable building block in the synthesis of a wide range of products, including:

-

Pharmaceuticals: As an intermediate for active pharmaceutical ingredients (APIs).[12]

-

Agrochemicals: Used in the synthesis of pesticides, herbicides, and plant growth regulators.[13]

-

Dyes and Pigments: Serves as a precursor in the dye manufacturing industry.[13]

By protecting the aldehyde as an acetal, chemists can perform reactions on other parts of a molecule (e.g., Grignard reactions, reductions, or oxidations that would otherwise react with the aldehyde) before liberating the aldehyde in a final deprotection step.

Conclusion

This compound is more than just a derivative; it is an enabling tool in modern organic synthesis. Its stability under basic and neutral conditions, coupled with its clean and predictable hydrolysis under acidic conditions, makes it an exemplary protecting group. For the research scientist and drug development professional, a firm grasp of its physical properties, spectroscopic signatures, and chemical reactivity is fundamental to leveraging its full potential in the construction of complex molecular architectures. This guide serves as a foundational resource, grounded in established data and practical, field-tested protocols, to support its effective and safe utilization in the laboratory and beyond.

References

- 1. This compound CAS#: 2403-61-4 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2012095855A1 - Process for preparation of acetals - Google Patents [patents.google.com]

- 9. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. nbinno.com [nbinno.com]

- 13. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorobenzaldehyde Diethyl Acetal

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-chlorobenzaldehyde diethyl acetal, a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Strategic Importance of Acetal Protection

In multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of success. Aldehydes, with their electrophilic carbonyl carbon, are highly susceptible to nucleophilic attack, oxidation, and reduction. Acetal formation is a robust and widely employed strategy to mask the reactivity of aldehydes, rendering them stable to a variety of reaction conditions, such as those involving organometallic reagents, hydrides, and basic media.[1][2] The acetal can be readily deprotected under acidic conditions to regenerate the parent aldehyde.[1]

4-Chlorobenzaldehyde is a key building block in the synthesis of numerous commercial products, including pharmaceuticals and pesticides.[3] The synthesis of its diethyl acetal derivative, 1-chloro-4-(diethoxymethyl)benzene, allows for the manipulation of other parts of the molecule without unintended reactions at the aldehyde functionality.

Synthesis of this compound: A Mechanistic and Practical Approach

The formation of this compound is typically achieved through the acid-catalyzed reaction of 4-chlorobenzaldehyde with ethanol. A common and efficient variation of this procedure involves the use of triethyl orthoformate, which serves as both a reactant and a dehydrating agent, driving the reaction equilibrium towards the product.[4][5]

The Rationale Behind Reagent Selection

-

4-Chlorobenzaldehyde: The starting aromatic aldehyde. The electron-withdrawing nature of the chlorine atom at the para position slightly deactivates the aromatic ring but does not significantly hinder the reactivity of the aldehyde group towards acetalization.

-

Ethanol: The alcohol that provides the ethoxy groups for the acetal. It is typically used in excess to favor product formation.

-

Triethyl Orthoformate: This reagent is crucial for an efficient reaction. It reacts with the water generated during the reaction to produce ethanol and ethyl formate, thus preventing the reverse reaction (hydrolysis of the acetal).[6] This obviates the need for physical removal of water, for instance, by azeotropic distillation with a Dean-Stark apparatus.[1]

-

Acid Catalyst: A protic acid, such as p-toluenesulfonic acid (p-TSA), or a Lewis acid is required to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by ethanol.[2][7]

Reaction Mechanism

The acid-catalyzed formation of an acetal from an aldehyde proceeds through a two-stage mechanism involving the formation of a hemiacetal intermediate.

Diagram: Reaction Mechanism for the Formation of this compound

Caption: Acid-catalyzed mechanism of acetal formation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Equipment

| Material/Equipment | Specifications |

| 4-Chlorobenzaldehyde | >98% purity |

| Triethyl orthoformate | >98% purity |

| Ethanol | Anhydrous |

| p-Toluenesulfonic acid monohydrate | Catalyst |

| Sodium bicarbonate | Saturated aqueous solution |

| Anhydrous magnesium sulfate | Drying agent |

| Diethyl ether | For extraction |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator | |

| Vacuum distillation apparatus |

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorobenzaldehyde (1 equivalent), triethyl orthoformate (1.5 equivalents), and anhydrous ethanol (3 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting aldehyde. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.[8]

Diagram: Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the structure of the molecule by showing the chemical environment of the hydrogen atoms.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -CH(OEt)₂) | ~7.4 | Doublet | 2H |

| Aromatic (meta to -CH(OEt)₂) | ~7.3 | Doublet | 2H |

| Acetal (-CH) | ~5.5 | Singlet | 1H |

| Methylene (-OCH₂CH₃) | ~3.5 | Quartet | 4H |

| Methyl (-OCH₂CH₃) | ~1.2 | Triplet | 6H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is used to determine the number of non-equivalent carbons and their electronic environments.

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | ~134 |

| Aromatic (C-H) | ~128 |

| Aromatic (C-H) | ~127 |

| Aromatic (ipso-C) | ~137 |

| Acetal (-CH) | ~101 |

| Methylene (-OCH₂) | ~61 |

| Methyl (-CH₃) | ~15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1700 cm⁻¹) and the appearance of characteristic C-O stretches are key indicators of successful acetal formation. Acetals typically show multiple strong bands in the 1200-1020 cm⁻¹ region due to C-O stretching vibrations.[9][10][11]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C-O (acetal) | 1200-1020 | Strong, multiple bands |

| C-Cl | 850-550 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₅ClO₂), the expected molecular weight is approximately 214.69 g/mol .[8] The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation in organic synthesis. By understanding the underlying mechanism and employing a well-designed experimental protocol, researchers can reliably produce this valuable intermediate in high yield and purity. The characterization techniques outlined in this guide provide a robust framework for verifying the successful synthesis of the target compound.

References

- 1. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]

- 4. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]

- 5. researchgate.net [researchgate.net]

- 6. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Chemistry: Ketals and acetals infrared spectra [openchemistryhelp.blogspot.com]

- 10. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Understanding the reactivity of 4-Chlorobenzaldehyde diethyl acetal.

An In-Depth Technical Guide to the Reactivity of 4-Chlorobenzaldehyde Diethyl Acetal

Introduction: Beyond a Simple Protecting Group

This compound, with the CAS number 2403-61-4, is a colorless to light yellow liquid frequently encountered in organic synthesis.[1] While its primary role is often perceived as a stable, protected form of the corresponding aldehyde, this perspective belies the compound's versatile and nuanced reactivity. Understanding its chemical behavior is paramount for its effective application in the synthesis of pharmaceuticals, agrochemicals, and dyes, where its parent aldehyde is a critical intermediate.[2][3] This guide provides a detailed exploration of the core reactive sites of this molecule: the acetal functional group, the aromatic ring, and the chlorine substituent. We will delve into the mechanistic underpinnings of its transformations, offering field-proven insights and validated experimental protocols for the research scientist.

Physicochemical Properties

A foundational understanding begins with the compound's physical and chemical properties, which dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅ClO₂ | [1][4][5] |

| Molecular Weight | 214.69 g/mol | [1][4][5] |

| Boiling Point | 129 °C at 15 mmHg; 249.6 °C at 760 mmHg | [4][6] |

| Density | 1.088 g/cm³ | [5][6] |

| Refractive Index | 1.4920 - 1.5 | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

Part 1: The Acetal Moiety - Controlled Deprotection and Transformation

The defining feature of this molecule is the diethyl acetal group. Acetals are famously stable under neutral and basic conditions, making them excellent protecting groups for aldehydes during reactions like Grignard additions or reductions with metal hydrides.[7] However, their reactivity under acidic conditions is the key to their utility.

Acid-Catalyzed Hydrolysis: Reclaiming the Aldehyde

The most fundamental reaction of this compound is its hydrolysis back to 4-chlorobenzaldehyde. This reaction is not spontaneous; it requires acid catalysis. The mechanism proceeds through a series of reversible protonation and elimination steps.

Causality of the Mechanism: The process is initiated by the protonation of one of the ethoxy oxygens by an acid catalyst (e.g., H₂SO₄, HCl). This step is crucial because it converts the poor leaving group (⁻OEt) into a good leaving group (EtOH).[7][8] The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion.[9] This intermediate is highly electrophilic and is readily attacked by water. Subsequent deprotonation yields a hemiacetal, which undergoes a similar sequence of protonation, elimination of a second ethanol molecule, and deprotonation to yield the final aldehyde.[7][10]

Caption: Mechanism of Acid-Catalyzed Acetal Hydrolysis.

Experimental Protocol: Acetal Hydrolysis

This protocol provides a self-validating system for the efficient deprotection of the acetal.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Catalysis: Add a catalytic amount of a strong acid, such as 1M aqueous HCl or p-toluenesulfonic acid (0.1 eq). The use of an acid is non-negotiable for this transformation to proceed at a reasonable rate.[8][9]

-

Reaction Monitoring: Gently heat the mixture to reflux (approx. 60-70°C). Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting acetal spot (higher Rf) and the appearance of the 4-chlorobenzaldehyde spot (lower Rf) indicates reaction completion.

-

Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-chlorobenzaldehyde can be purified further by recrystallization from ligroin or vacuum distillation if necessary.[11]

Caption: Experimental Workflow for Acetal Hydrolysis.

Part 2: The Aromatic Ring - A Platform for Substitution

The substituted benzene ring offers a scaffold for further functionalization through electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the combined directing effects of the chloro and diethoxymethyl substituents.

Electrophilic Aromatic Substitution (EAS)

-

Directing Effects: Both the chlorine atom and the diethoxymethyl [-CH(OEt)₂] group are ortho, para-directors.

-

Chlorine: Halogens are deactivating due to their inductive electron-withdrawing effect, but their lone pairs can donate into the ring via resonance, directing incoming electrophiles to the ortho and para positions.

-

Diethoxymethyl Group: This group is also an ortho, para-director. While the oxygen atoms are electronegative, their lone pairs can participate in resonance stabilization of the arenium ion intermediate when the electrophile adds to the ortho or para positions.[12]

-

-

Reactivity: The chlorine atom is a deactivating group, which slows down the rate of EAS compared to unsubstituted benzene. The diethoxymethyl group's effect is more complex but it is generally considered less deactivating than an aldehyde group. Therefore, reactions like nitration or halogenation will require standard to moderately forcing conditions. The substitution will occur at the positions ortho to the diethoxymethyl group (and meta to the chlorine).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can act as a leaving group in a nucleophilic aromatic substitution. However, the SNAr mechanism typically requires strong activation by potent electron-withdrawing groups (like -NO₂) in the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate.[13] For this compound, the diethoxymethyl group is not a strong electron-withdrawing group. Consequently, SNAr reactions on this substrate are generally difficult and require harsh conditions (high temperatures, strong nucleophiles) or metal catalysis.[13][14]

Part 3: The Chlorine Substituent - Gateway to Organometallics

The carbon-chlorine bond is a key handle for forming new carbon-carbon bonds via organometallic chemistry. This pathway dramatically expands the synthetic utility of the molecule.

Grignard Reagent Formation

The chloro-substituent can react with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent.

Causality and Critical Parameters: This reaction inverts the polarity of the carbon atom attached to the halogen. In the starting material, this carbon is electrophilic; in the Grignard reagent, it becomes strongly nucleophilic and basic.[15] The use of an anhydrous, aprotic solvent like ether is absolutely critical. Ethers stabilize the Grignard reagent by coordinating to the magnesium atom, and the absence of water or other protic sources is essential to prevent the highly basic Grignard reagent from being instantly protonated and destroyed.[15][16]

Synthetic Implications: The resulting Grignard reagent is a powerful nucleophile that can react with a wide range of electrophiles, including carbon dioxide (to form a carboxylic acid), aldehydes/ketones (to form alcohols), and esters (to form tertiary alcohols after double addition).[17][18] This opens up a vast array of synthetic possibilities, allowing the this compound scaffold to be coupled with other molecules.

Caption: Reactivity Map of this compound.

Conclusion

This compound is a multifaceted building block whose reactivity extends far beyond its role as a simple protected aldehyde. A thorough understanding of its three primary reactive centers—the acid-labile acetal, the electronically-influenced aromatic ring, and the versatile chlorine substituent—allows the discerning scientist to strategically employ this compound in complex synthetic routes. By carefully selecting reaction conditions, one can selectively perform hydrolysis, engage in aromatic substitution, or activate the C-Cl bond for organometallic transformations, making it a valuable and versatile tool in the modern organic chemistry laboratory.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. Predict the major product of the following electrophilic aromatic... | Study Prep in Pearson+ [pearson.com]

- 13. archive.nptel.ac.in [archive.nptel.ac.in]

- 14. Surprising effect of leaving group on the nucleophilic aromatic substitution reaction catalyzed by 4-chlorobenzoyl-CoA dehalogenase (Journal Article) | OSTI.GOV [osti.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-Chlorobenzylidene Acetal: A Versatile Protecting Group for Diols in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and are essential for achieving high yields and chemo-selectivity. Among the arsenal of protecting groups for diols, the 4-chlorobenzylidene acetal, formed from 4-chlorobenzaldehyde or its diethyl acetal, stands out for its unique balance of stability and versatile deprotection pathways. This guide provides a detailed exploration of its application, from reaction mechanisms to practical, field-proven protocols.

The Foundational Role of Acetal Protecting Groups

The protection of 1,2- and 1,3-diols is a frequent necessity in the synthesis of complex molecules like carbohydrates, nucleosides, and macrolides.[1][2][3] Cyclic acetals are among the most common and reliable choices for this task.[2][3] Formed by the acid-catalyzed reaction of a diol with an aldehyde or ketone, these groups are valued for their stability under a wide range of conditions, including basic, nucleophilic, and many oxidative and reductive environments.[3][4][5] The true utility of a protecting group, however, lies not just in its stability, but in the predictability and selectivity of its removal.[6] It is in this regard that benzylidene acetals and their derivatives offer significant advantages.[4]

4-Chlorobenzaldehyde, a halogenated aromatic aldehyde, serves as a key building block for a variety of active pharmaceutical ingredients (APIs) and other complex organic molecules due to its unique combination of reactivity and stability.[7][8] When used to form a protecting group, the electron-withdrawing nature of the chlorine atom subtly modulates the electronic properties of the acetal, influencing its reactivity and cleavage characteristics compared to the unsubstituted benzylidene acetal.

Mechanism of Protection: The Formation of the 4-Chlorobenzylidene Acetal

The formation of a 4-chlorobenzylidene acetal is an acid-catalyzed process that proceeds via a reversible reaction.[4][9] The reaction can be performed using 4-chlorobenzaldehyde directly or, more conveniently, with its diethyl acetal, 1-chloro-4-(diethoxymethyl)benzene.[10][11] Using the diethyl acetal is often preferred as the reaction can be driven to completion by the removal of ethanol, a less aggressive condition than removing water.

The core mechanism involves the following steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid (TsOH), 10-camphorsulfonic acid (CSA), or a Lewis acid like Cu(OTf)₂) protonates the carbonyl oxygen of 4-chlorobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[1][2][4]

-

Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Hemiacetal Formation: A proton transfer step leads to the formation of a hemiacetal intermediate.

-

Second Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). The departure of water generates a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

-

Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the stable cyclic 4-chlorobenzylidene acetal.

Stability and Strategic Deprotection

The 4-chlorobenzylidene acetal is robust and stable under basic, nucleophilic, and various reductive and oxidative conditions, making it compatible with a wide array of subsequent synthetic transformations.[4] The true strategic value emerges from its multiple deprotection pathways, which allow for either complete removal or regioselective modification.

The most straightforward method for deprotection is acidic hydrolysis, which is the microscopic reverse of the formation reaction.[9][12] By using aqueous acidic conditions (e.g., acetic acid, trifluoroacetic acid), the equilibrium is shifted back towards the diol and aldehyde.[12] This method fully regenerates the parent diol.

A key advantage of the benzylidene acetal family is the potential for regioselective reductive cleavage.[2][4] This powerful technique allows for the selective deprotection of one hydroxyl group while leaving the other protected as a benzyl ether. The choice of reducing agent and catalyst dictates which hydroxyl group is revealed. For instance, in carbohydrate chemistry, the reductive opening of a 4,6-O-benzylidene acetal can yield either a 4-O-benzyl ether or a 6-O-benzyl ether, depending on the reaction conditions.[2] This provides a critical pathway for differentiating two hydroxyl groups that were initially protected together.

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for optimization based on the specific substrate.

This method is adapted from efficient acetalization procedures using copper(II) triflate as a catalyst.[2][4]

Materials:

-

Substrate diol (1.0 mmol)

-

4-Chlorobenzaldehyde diethyl acetal (1.2 mmol)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol)

-

Anhydrous acetonitrile (10 mL)

-

Triethylamine (Et₃N)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the diol (1.0 mmol) in anhydrous acetonitrile (10 mL). If solubility is an issue, sonication may be applied.[2]

-

To this solution, add this compound (1.2 mmol).

-

Add the catalyst, Cu(OTf)₂ (0.05–0.1 mmol), to the reaction mixture.

-

Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[2][4]

-

Upon completion, quench the reaction by adding triethylamine (0.2 mmol) to neutralize the acid catalyst.[2]

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure 4-chlorobenzylidene acetal.

This protocol uses a common method for acetal cleavage.[12]

Materials:

-

4-Chlorobenzylidene acetal protected substrate (1.0 mmol)

-

Acetic acid (80% aqueous solution) or a mixture of THF/AcOH/H₂O

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Dissolve the 4-chlorobenzylidene acetal (1.0 mmol) in a suitable solvent system, such as 80% aqueous acetic acid.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate the reaction.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Once the reaction is complete, carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diol by silica gel column chromatography if necessary.

Data Summary

The choice of catalyst and reaction conditions can significantly impact the efficiency of both protection and deprotection reactions.

| Transformation | Substrate | Reagents & Catalyst | Solvent | Typical Yield | Reference |

| Protection | Generic Diol | 4-Chlorobenzaldehyde, TsOH | Toluene (Dean-Stark) | Good to Excellent | [13] |

| Protection | Carbohydrate Diol | Benzaldehyde dimethyl acetal, Cu(OTf)₂ | Acetonitrile | >90% | [2][4] |

| Deprotection | Benzylidene Acetal | 80% Acetic Acid | Aqueous | High | [12] |

| Deprotection | Arylidene Acetal | SnCl₄, H₂O | CH₂Cl₂ | 89-98% | [12][14] |

| Deprotection | Benzylidene Acetal | Er(OTf)₃ | Wet Nitromethane | High | [13][15] |

Conclusion

The 4-chlorobenzylidene acetal is a highly effective and versatile protecting group for 1,2- and 1,3-diols. Its ease of formation, robust stability across a range of common reaction conditions, and, most importantly, its susceptibility to multiple, predictable deprotection strategies make it an invaluable tool for synthetic chemists. The ability to perform either complete cleavage via hydrolysis or regioselective reductive opening to unmask one of two hydroxyls provides a level of strategic depth essential for the efficient synthesis of complex, high-value molecules in research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. nbinno.com [nbinno.com]

- 8. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]

- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. mdpi.com [mdpi.com]

- 13. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Benzylidene Acetals [organic-chemistry.org]

Introduction: The Imperative of Selective Reactivity in Complex Synthesis

An In-Depth Technical Guide to Acetal Protecting Groups in Organic Synthesis

In the intricate pursuit of multi-step organic synthesis, particularly within drug development and natural product synthesis, the chemist's control over reactivity is paramount. Molecules of interest are frequently polyfunctional, meaning they possess multiple reactive sites. A given reagent, intended for a single transformation, may react indiscriminately with several functional groups, leading to undesired side products, reduced yields, and complex purification challenges.[1][2] To orchestrate the desired chemical transformations with precision, the concept of the "protecting group" was developed. A protecting group is a chemical moiety that is temporarily installed to mask a specific functional group, rendering it inert to the conditions of a subsequent reaction.[3][4][5] Once the desired transformation elsewhere in the molecule is complete, the protecting group is selectively removed to regenerate the original functionality.

Among the diverse arsenal of protecting groups available to the synthetic chemist, acetals represent a cornerstone strategy, primarily for the protection of carbonyls (aldehydes and ketones) and hydroxyl groups (alcohols and diols).[1][4][6][7] Their widespread use stems from a favorable combination of characteristics: they are straightforward to introduce, exceptionally stable under a broad range of non-acidic conditions, and can be cleanly removed under mild acidic hydrolysis.[4][8] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core principles, strategic applications, and practical methodologies of acetal protecting groups in modern organic synthesis.

A critical concept in advanced synthesis is orthogonal protection , a strategy that employs multiple, distinct protecting groups within the same molecule.[1][5][9] The power of this approach lies in the ability to remove one type of protecting group under specific conditions that leave the others intact, allowing for sequential, site-specific modifications of a complex molecule.[2][3] As we will see, the acid-lability of acetals makes them an excellent component of many orthogonal protection schemes.

Part 1: The Fundamental Chemistry of Acetals

A deep understanding of the formation, stability, and cleavage of acetals is essential for their effective implementation. The causality behind their behavior dictates their strategic utility.

Mechanism of Acetal Formation: An Acid-Catalyzed Equilibrium

Acetals are formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol, or one equivalent of a diol, under acidic conditions.[6][10] The reaction is not possible under neutral or basic conditions because the hydroxyl group of an alcohol is not nucleophilic enough to attack the carbonyl carbon directly, and a strong base would simply deprotonate the α-carbon of the carbonyl.[10][11] The acid catalyst is crucial as it protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the neutral alcohol.[7][12][13]

The mechanism proceeds through a hemiacetal intermediate:[12][14][15][16]

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst.

-

Nucleophilic Attack (1): An alcohol molecule attacks the now highly electrophilic carbonyl carbon.

-

Deprotonation: The resulting oxonium ion is deprotonated to yield a neutral hemiacetal.

-

Protonation of OH: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water).

-

Elimination: The lone pair on the adjacent oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

-

Nucleophilic Attack (2): A second molecule of alcohol attacks the oxonium ion.

-

Final Deprotonation: Deprotonation yields the final acetal product and regenerates the acid catalyst.

Caption: Acid-catalyzed formation of an acetal from a carbonyl compound.

This entire process is an equilibrium.[17] To drive the reaction to completion and achieve high yields of the acetal, the water byproduct must be removed from the reaction mixture. This is typically accomplished physically using a Dean-Stark apparatus or chemically by adding a dehydrating agent like trimethyl orthoformate.[18][19][20] The use of a diol (e.g., ethylene glycol) is often favored as the intramolecular cyclization to form a cyclic acetal is entropically favorable.[7]

The Stability Profile: A Chemist's Safe Harbor

The utility of acetals as protecting groups is derived directly from their stability. Once formed, the acetal functional group is essentially an ether, which is robust and unreactive under a wide variety of conditions where the parent carbonyl would react.[7]

Acetals are stable to:

-

Bases: They are completely inert to strong bases (e.g., NaOH, Grignard reagents, organolithiums).[7][21]

-

Nucleophiles: The acetal carbon is not electrophilic and does not react with common nucleophiles.[7]

-

Reducing Agents: They are stable to hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[7][22]

-

Oxidizing Agents: They are generally stable to many common oxidizing agents.[7][20][23]

This stability allows for transformations such as ester reductions, Grignard additions, or organometallic reactions to be performed on other parts of the molecule without affecting the protected carbonyl group.[8][24] Cyclic acetals, such as those formed from ethylene glycol or 1,3-propanediol, are significantly more stable towards acid hydrolysis than their acyclic counterparts, making them the preferred choice for robust protection.[1]

Deprotection: Regenerating the Carbonyl

The removal of the acetal protecting group is typically achieved by reversing the formation reaction through acid-catalyzed hydrolysis.[7][17] By treating the acetal with aqueous acid (e.g., dilute HCl, or p-TsOH in wet solvent), the equilibrium is shifted back towards the carbonyl compound, driven by the large excess of water present.[14][17][19]

Caption: Mechanism of acid-catalyzed acetal deprotection (hydrolysis).

For substrates that are sensitive to strongly acidic conditions, a variety of milder deprotection methods have been developed. These often employ Lewis acids or other specialized reagents that can facilitate cleavage under nearly neutral conditions.[18]

| Deprotection Reagent | Conditions | Comments |

| Aqueous H⁺ (e.g., HCl, H₂SO₄) | Aqueous solvent | The classic, robust method.[7][17] |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/H₂O | Common and effective method.[7] |

| Erbium triflate (Er(OTf)₃) | Wet nitromethane, RT | Very gentle Lewis acid catalyst.[18] |

| NaBArF₄ (catalytic) | Water, 30 °C | Fast and efficient for certain acetals.[18][25] |

| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | CH₃CN | Chemoselective for acetals of ketones and conjugated aldehydes.[26] |

Part 2: A Survey of Common Acetal Protecting Groups

While the protection of aldehydes and ketones is a primary application, acetal chemistry is also extensively used to protect alcohols and diols.

Protection of Alcohols

Alcohols can be converted into acetal-type protecting groups which are stable to basic, organometallic, and many reductive/oxidative conditions.[23]

-

Methoxymethyl (MOM) Ether: The MOM group is a popular choice due to its stability. It is more stable than a tetrahydropyranyl (THP) ether and requires stronger acidic conditions for removal, such as trifluoroacetic acid (TFA) or dilute HCl.[23] It is typically introduced using methoxymethyl chloride (MOMCl) and a hindered base like N,N-diisopropylethylamine (DIPEA).[27]

-

Tetrahydropyranyl (THP) Ether: THP ethers are formed by the acid-catalyzed addition of an alcohol to 2,3-dihydropyran. They are very easy to install but are also quite acid-labile. A key drawback is that this reaction introduces a new stereocenter, leading to a mixture of diastereomers if the alcohol is chiral, which can complicate purification and spectroscopic analysis.[23]

Protection of Diols: Cyclic Acetals

The reaction of 1,2- and 1,3-diols with an aldehyde or ketone provides a convenient route to five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) cyclic acetals, respectively.[20] This strategy is a cornerstone of carbohydrate chemistry.

-

Isopropylidene (Acetonide): Formed from the reaction of a cis-diol with acetone or 2,2-dimethoxypropane under acidic catalysis, the acetonide is one of the most common protecting groups for diols.[29] It is stable to a wide range of conditions but is readily cleaved by mild acid hydrolysis.

-

Benzylidene Acetal: Formed using benzaldehyde or benzaldehyde dimethyl acetal, this group is particularly valuable for protecting the 4,6-diols in pyranose sugars.[29] A significant advantage of the benzylidene acetal is its susceptibility to regioselective reductive cleavage. For example, reaction with certain hydride reagents can open the acetal to generate a free hydroxyl at one position and a stable benzyl (Bn) ether at the other, providing a route to differentially protected sugars.[30][31]

Part 3: Strategic Implementation and Experimental Protocols

The true value of a protecting group is demonstrated in its application to solve specific synthetic challenges.

Achieving Chemoselectivity

A classic problem in synthesis is the selective transformation of one functional group in the presence of another, more reactive one. For instance, consider the reduction of an ester in a molecule that also contains a ketone. A powerful reducing agent like LiAlH₄ would reduce both functional groups.[8] By first protecting the ketone as an acetal, the ester can be selectively reduced. A final acidic workup will then hydrolyze the acetal, revealing the ketone and completing the desired transformation.[8][24]

Caption: Workflow for the chemoselective reduction of an ester.

Experimental Protocols

Protocol 1: MOM Protection of a Primary Alcohol [27]

-

Objective: To protect a primary alcohol as its methoxymethyl (MOM) ether.

-

Materials:

-

Alcohol substrate (1.0 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq.)

-

Dichloromethane (DCM), anhydrous

-

Methoxymethyl chloride (MOMCl), freshly distilled (3.0 eq.)

-

Sodium Iodide (NaI) (0.5 eq.)

-

-

Procedure:

-

To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add the alcohol, DIPEA, and anhydrous DCM.

-

Cool the resulting suspension to 0 °C using an ice bath.

-

Add freshly distilled MOMCl dropwise over 10 minutes.

-

Add NaI to the reaction solution.

-

Allow the reaction mixture to warm to room temperature (25 °C) and stir for 16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 2: Benzylidene Acetal Protection of a 1,3-Diol [29][30]

-

Objective: To protect a 1,3-diol as a benzylidene acetal.

-

Materials:

-

Diol substrate (1.0 eq.)

-

Benzaldehyde dimethyl acetal (1.2 eq.)

-

Acetonitrile (CH₃CN), anhydrous

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 eq.)

-

Triethylamine (Et₃N)

-

-

Procedure:

-

Dissolve the diol substrate in anhydrous acetonitrile in a round-bottom flask.

-

Add benzaldehyde dimethyl acetal to the solution.

-

Add a catalytic amount of Cu(OTf)₂ to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

-

Upon completion, quench the reaction by adding triethylamine.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure benzylidene acetal.

-

Conclusion

Acetal protecting groups are an indispensable tool in the repertoire of the modern synthetic chemist. Their predictable formation, well-defined stability profile—particularly their robustness in basic and nucleophilic environments—and reliable cleavage under acidic conditions make them ideal for masking the reactivity of aldehydes, ketones, and diols. The strategic application of acetals enables complex, chemoselective transformations that would otherwise be impossible, forming the basis for elegant solutions to synthetic challenges in drug discovery and beyond. While the field increasingly strives for "protecting-group-free" syntheses to improve efficiency and align with green chemistry principles, the logical and strategic use of protecting groups like acetals will undoubtedly remain a critical and enabling technology for accessing complex molecular architectures for the foreseeable future.[3]

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. media.neliti.com [media.neliti.com]

- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Protective Groups [organic-chemistry.org]

- 6. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. scribd.com [scribd.com]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. fiveable.me [fiveable.me]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. reddit.com [reddit.com]

- 12. studylib.net [studylib.net]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. Dimethyl Acetals [organic-chemistry.org]

- 19. total-synthesis.com [total-synthesis.com]

- 20. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 21. Acetals as protecting groups [quimicaorganica.org]

- 22. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 23. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 24. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]

- 25. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

- 27. total-synthesis.com [total-synthesis.com]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

Stability of acetal protecting groups under various conditions.

An In-Depth Technical Guide to the Stability of Acetal Protecting Groups

Authored by: Gemini, Senior Application Scientist

Introduction: The Foundational Role of Acetals in Chemical Synthesis